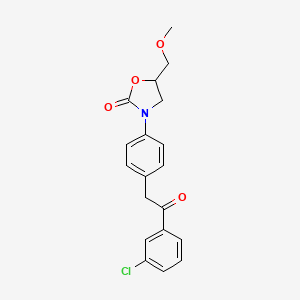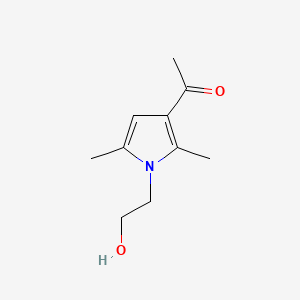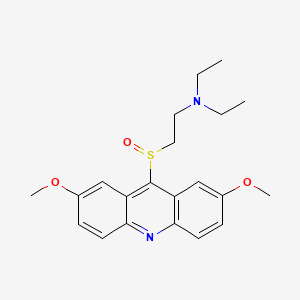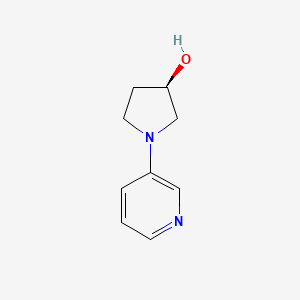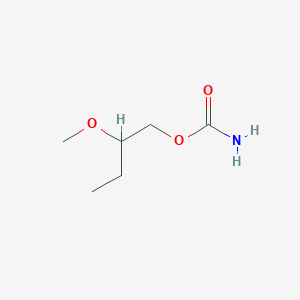
2-Methoxybutyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The compound is known for its stability and ability to form hydrogen bonds, making it useful in different chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxybutanol with an isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various agents such as dibutyltin dilaurate. Another method involves the reaction of 2-methoxybutanol with phosgene, followed by the addition of ammonia or an amine to form the carbamate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis methods. One such method utilizes carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This approach is environmentally friendly and allows for efficient production with high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxybutyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methoxybutyl carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxybutyl carbamate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Phenyl carbamate
Uniqueness
2-Methoxybutyl carbamate is unique due to its methoxy group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-methoxybutyl carbamate |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9-2)4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Clave InChI |
RZEOUHJOKXFKHQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
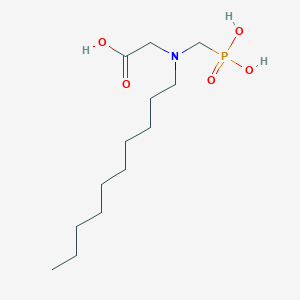
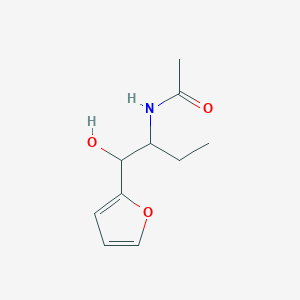

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
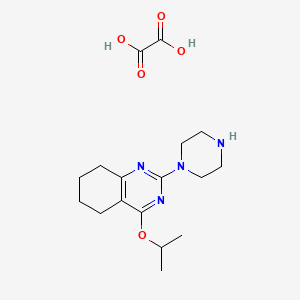
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
